N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide
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Overview
Description
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
AKOS001514145, also known as CCG-143520, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .
Mode of Action
CCG-143520 acts as an inhibitor of the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of myocardin-related transcription factor A (MRTF-A/B), preventing the interaction between MRTF-A/B and importin α/β1 . This inhibition results in the blockage of the nuclear import of MRTF-A/B, thereby inhibiting the nuclear accumulation of MRTF-A, which plays a vital role in the Epithelial–Mesenchymal Transition (EMT) process .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-143520 . By inhibiting this pathway, CCG-143520 disrupts the transcriptional responses of the Rho pathway in cancer, potentially leading to the suppression of cancer metastasis .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The inhibition of the RhoA transcriptional signaling pathway by CCG-143520 leads to the suppression of the nuclear accumulation of MRTF-A . This suppression can potentially inhibit the EMT process, which is closely associated with cancer and tissue fibrosis . Therefore, the molecular and cellular effects of CCG-143520’s action may include the reduction of cancer cell adhesion, migration, invasion, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide typically involves multiple steps. One common method involves the reaction of 2-hydroxy-6-methylquinoline with a suitable sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-12-15(2)9-10-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWGIFNTOMWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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